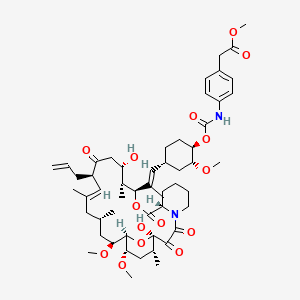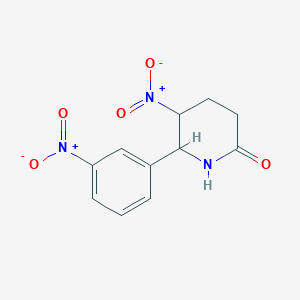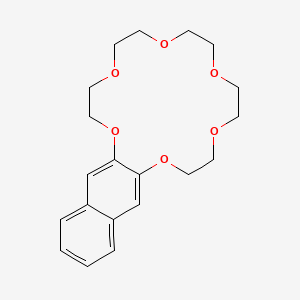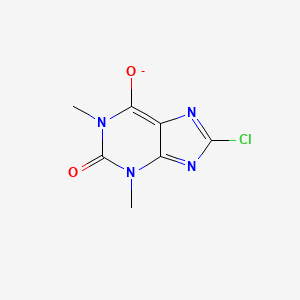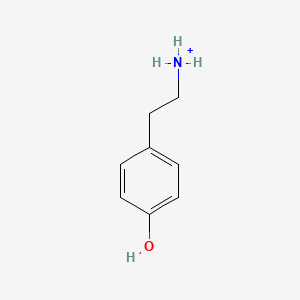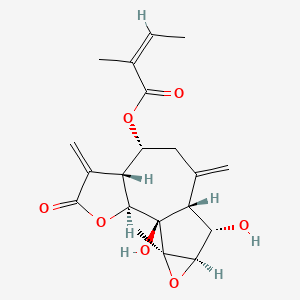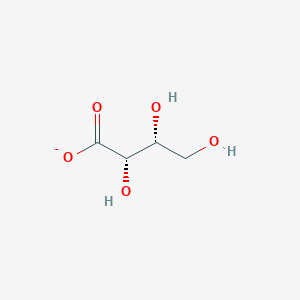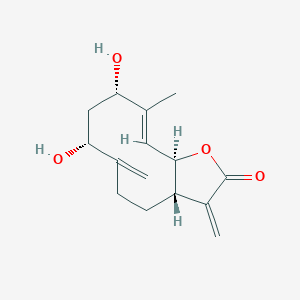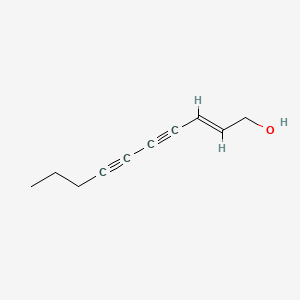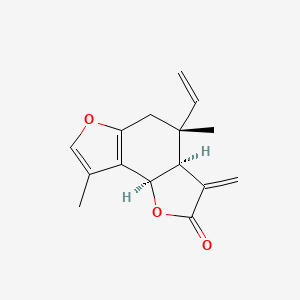![molecular formula C15H19N3O2S B1237040 N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)
N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Receptor Ligand and Antagonist Research
N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide derivatives have been explored for their potential as receptor ligands and antagonists. For instance, certain quinolinesulfonamides show significant affinity and selectivity for serotonin receptors, particularly the 5-HT7 receptor. These compounds demonstrate potential for treating conditions like depression (Zajdel et al., 2011).
Antibacterial Applications
Compounds within this chemical group have been synthesized with notable antibacterial properties. Research dating back to 1984 highlights the synthesis of related compounds showing broad-spectrum antibacterial activity, even more potent than other similar agents (Corelli et al., 1984).
Crystal Structure Analysis
The crystal structure of quinolone antibiotics related to N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide has been studied, providing insights into their chemical behavior and potential pharmaceutical applications (Hernández-Quiroz et al., 1999).
Antimicrobial Agent Synthesis
New compounds combining quinoline and sulfonamide moieties have been synthesized for use as antimicrobial agents. These studies have shown promising results against Gram-positive bacteria, indicating potential applications in the treatment of bacterial infections (Biointerface Research in Applied Chemistry, 2019).
Asthma Treatment Research
Derivatives of pyrrolo[3,2,1-ij]quinoline, which are structurally related to N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide, have been evaluated for their properties in treating asthma. These compounds show potential in inhibiting histamine, platelet activating factor, and leukotrienes, which are key in asthma management (Paris et al., 1995).
Transfer Hydrogenation Studies
Research involving derivatives of N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide in transfer hydrogenation reactions has been conducted. This has implications in organic chemistry and material science (Ruff et al., 2016).
Cycloauration Reactions
Studies on cycloauration reactions involving pyridyl sulfonamides, including 8-(p-tosylamino)quinoline, have been reported. These reactions yield metallacyclic complexes with potential applications in material science and catalysis (Kilpin et al., 2008).
Antiviral Research
N-alkanoyl derivatives of 8-quinolinesulfonamide have been synthesized and evaluated for their antiviral effects. Certain derivatives, like the decanoyl derivative, showed significant in vitro and in vivo effectiveness against viruses like Japanese B encephalitis virus (Kawahata et al., 1960).
Monoaminooxidase Inhibition
Potential inhibitors of monoaminooxidase have been synthesized in the form of N-2 propynyl-ω-aminoalkyl-substituted 8-quinolinesulfonamides. These compounds are of interest in the treatment of neuropsychiatric disorders (Gracheva et al., 1978).
Bacterial DNA Gyrase Inhibitors
Studies have explored the relationship between the structure of quinoline derivatives and their effectiveness as inhibitors of bacterial DNA gyrase. Such research aids in developing new antibacterial agents (Domagala et al., 1988).
Propiedades
Nombre del producto |
N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide |
|---|---|
Fórmula molecular |
C15H19N3O2S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-(2-pyrrolidin-1-ylethyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H19N3O2S/c19-21(20,17-9-12-18-10-1-2-11-18)14-7-3-5-13-6-4-8-16-15(13)14/h3-8,17H,1-2,9-12H2 |
Clave InChI |
UFIOGZZRIUTCJD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



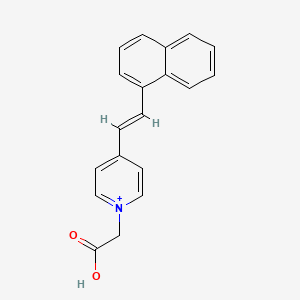
![(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1236961.png)
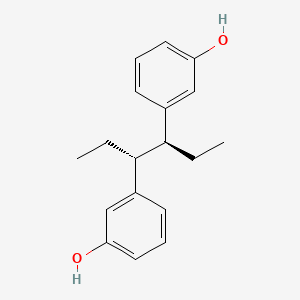
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1236964.png)
